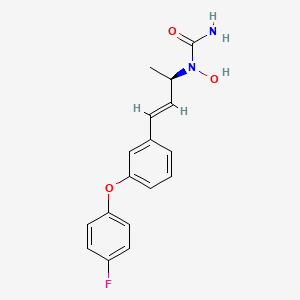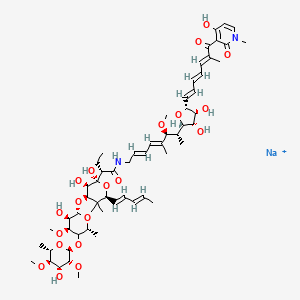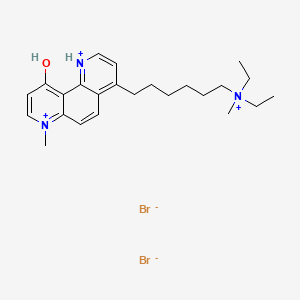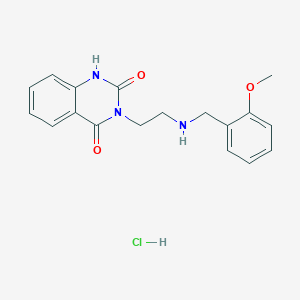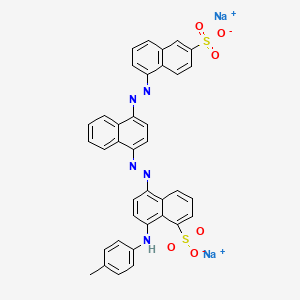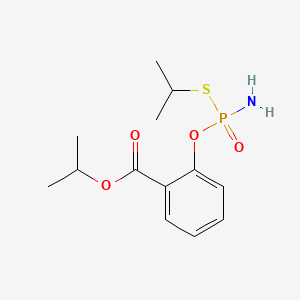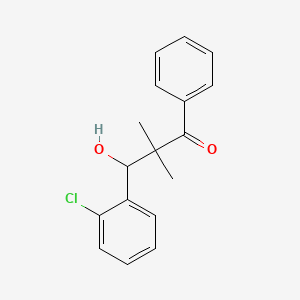
4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound belongs to the quinazolinone family, known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride involves multiple steps, including the formation of the quinazolinone core and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazolinone derivatives with varying functional groups and biological activities.
Uniqueness
What sets 4(3H)-Quinazolinone, 2-(4-(2-hydroxy-3-((2-(2-methoxyphenyl)ethyl)amino)propoxy)phenyl)-6-methoxy-3-methyl-, dihydrochloride apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
83722-23-0 |
|---|---|
Formule moléculaire |
C28H33Cl2N3O5 |
Poids moléculaire |
562.5 g/mol |
Nom IUPAC |
2-[4-[2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C28H31N3O5.2ClH/c1-31-27(30-25-13-12-23(34-2)16-24(25)28(31)33)20-8-10-22(11-9-20)36-18-21(32)17-29-15-14-19-6-4-5-7-26(19)35-3;;/h4-13,16,21,29,32H,14-15,17-18H2,1-3H3;2*1H |
Clé InChI |
PHRIBAPGGVMXQL-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=NC2=C(C1=O)C=C(C=C2)OC)C3=CC=C(C=C3)OCC(CNCCC4=CC=CC=C4OC)O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




